molecular formula C6H4N4O2 B575963 5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) CAS No. 173270-07-0

5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI)

Cat. No.: B575963
CAS No.: 173270-07-0
M. Wt: 164.12 g/mol
InChI Key: QXMKMSCIASUNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) is a complex heterocyclic compound that features a fused ring system combining isoxazole, oxadiazole, and pyridazine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles, followed by cyclization to form the fused ring system . The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process typically includes steps such as nitration, reduction, and cyclization, followed by purification through recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed to reduce nitro groups or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out to introduce different substituents on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Isoxazolo[4,5-d]pyridazine: Shares the isoxazole and pyridazine rings but lacks the oxadiazole moiety.

    Thiazolo[4,5-d]pyridazine: Contains a thiazole ring instead of the isoxazole ring.

    Oxazolo[5,4-d]pyrimidine: Features an oxazole and pyrimidine ring system.

Uniqueness

5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI) is unique due to its fused ring system that combines three different heterocycles, providing a distinct structural framework that can interact with various biological targets in unique ways.

Properties

CAS No.

173270-07-0

Molecular Formula

C6H4N4O2

Molecular Weight

164.12 g/mol

IUPAC Name

3,10-dioxa-4,6,7,11-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,8,11-tetraene

InChI

InChI=1S/C6H4N4O2/c1-4-5(11-8-1)2-7-10-3-9-12-6(4)10/h1-3,7H

InChI Key

QXMKMSCIASUNOU-UHFFFAOYSA-N

SMILES

C1=C2C(=C3N(N1)C=NO3)C=NO2

Canonical SMILES

C1=C2C(=C3N(N1)C=NO3)C=NO2

Synonyms

5H-Isoxazolo[4,5-d]-1,2,4-oxadiazolo[4,5-b]pyridazine(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.